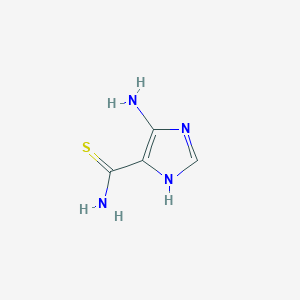

4-amino-1H-imidazole-5-carbothioamide

Descripción general

Descripción

4-amino-1H-imidazole-5-carbothioamide, also known as Aminoimidazole carboxamide, is a small molecule . It has a molecular weight of 126.12 and its IUPAC name is 4-amino-1H-imidazole-5-carboxamide .

Molecular Structure Analysis

The InChI code for this compound is1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a powder . It has a melting point of 164-170 degrees . Its water solubility is 124.0 mg/mL .Aplicaciones Científicas De Investigación

4-amino-1H-imidazole-5-carbothioamide ribonucleotide has been used in a variety of scientific research applications, including cancer research, diabetes research, and neurodegenerative disease research. In cancer research, this compound ribonucleotide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In diabetes research, this compound ribonucleotide has been shown to improve glucose uptake and insulin sensitivity. In neurodegenerative disease research, this compound ribonucleotide has been shown to protect neurons from oxidative stress and improve cognitive function.

Mecanismo De Acción

Target of Action

The primary target of 4-amino-1H-imidazole-5-carbothioamide, also known as 5-Amino-1H-imidazole-4-carbothioamide, is the 5’adenosine monophosphate-activated protein kinase (AMPK) in mouse skeletal muscle .

Mode of Action

The compound specifically activates the α2 isoform of AMPK . This activation at a physiological level leads to the activation of glucose transport and an increase in glucose transporter 4 .

Biochemical Pathways

The activation of AMPK by this compound affects the glucose transport pathway . This results in an increase in glucose transporter 4, which plays a crucial role in the regulation of glucose homeostasis .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties, as well as its bioavailability, are important factors that influence its pharmacological effects .

Result of Action

The result of the action of this compound is the activation of glucose transport and an increase in glucose transporter 4 in mouse skeletal muscle . This can potentially improve glucose homeostasis and have therapeutic implications for conditions such as diabetes .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-amino-1H-imidazole-5-carbothioamide ribonucleotide in lab experiments is its ability to activate AMPK and improve cellular metabolism. This can be useful in a variety of research applications, including cancer research, diabetes research, and neurodegenerative disease research. However, one limitation of using this compound ribonucleotide is its potential toxicity at high concentrations, which can lead to cell death.

Direcciones Futuras

There are many potential future directions for 4-amino-1H-imidazole-5-carbothioamide ribonucleotide research. One area of interest is its potential use in treating metabolic disorders, such as diabetes and obesity. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring the use of this compound ribonucleotide in combination with other drugs or therapies to enhance its effects. Overall, the potential applications of this compound ribonucleotide in scientific research are vast and exciting.

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-1H-imidazole-5-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXKTZQNKUSNPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=S)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942390 | |

| Record name | 5-Amino-1H-imidazole-4-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20271-18-5 | |

| Record name | NSC111585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1H-imidazole-4-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

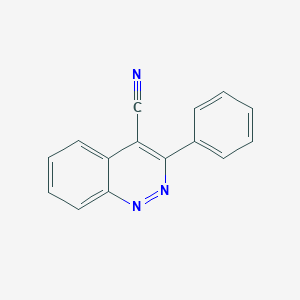

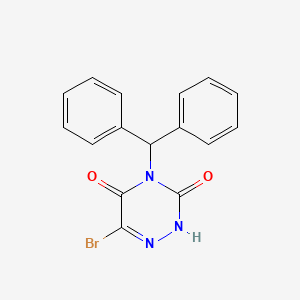

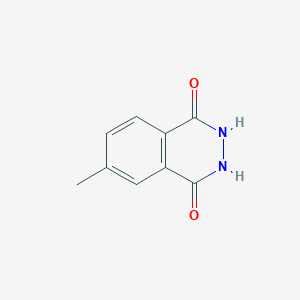

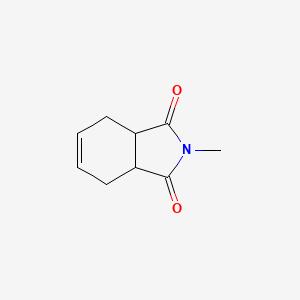

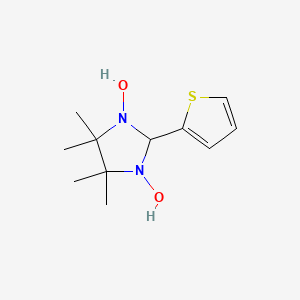

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.